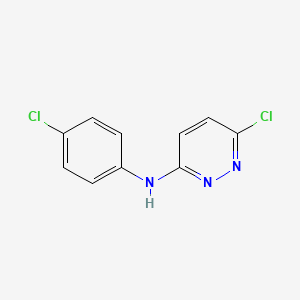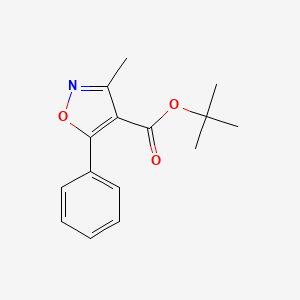![molecular formula C15H11N3O2S B14167591 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid CAS No. 315702-88-6](/img/structure/B14167591.png)
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and an amino benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the thiazole and pyridine rings imparts unique chemical properties, making it a versatile scaffold for the development of new molecules with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a palladium catalyst and a suitable ligand to facilitate the coupling.
Introduction of the Amino Benzoic Acid Moiety: The final step involves the introduction of the amino benzoic acid moiety through an amide bond formation reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with hydrogenated thiazole or pyridine rings
Substitution: Alkylated or acylated derivatives
科学研究应用
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new catalysts and ligands in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties. It is also used in the formulation of dyes and pigments.
作用机制
The mechanism of action of 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and DNA repair. By modulating these pathways, it can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.
相似化合物的比较
Similar Compounds
4-Methyl-3- [ [4- (3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: A compound with a similar structure but with a pyrimidine ring instead of a thiazole ring.
4- [ (4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a piperazine ring instead of a thiazole ring.
3,5-Bis(pyridin-2-yl)-1,2,4-triazole: Features a triazole ring instead of a thiazole ring.
Uniqueness
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical properties and biological activities. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable scaffold for drug development and other applications.
属性
CAS 编号 |
315702-88-6 |
|---|---|
分子式 |
C15H11N3O2S |
分子量 |
297.3 g/mol |
IUPAC 名称 |
4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H11N3O2S/c19-14(20)10-4-6-11(7-5-10)17-15-18-13(9-21-15)12-3-1-2-8-16-12/h1-9H,(H,17,18)(H,19,20) |
InChI 键 |
AHSIVPPUDXPGPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


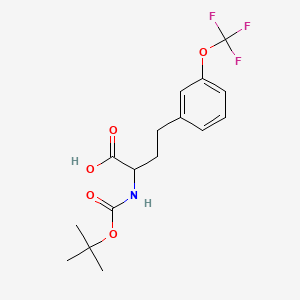

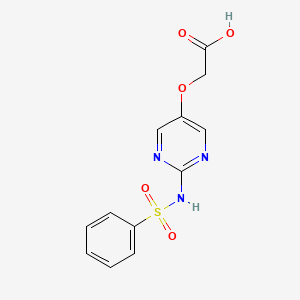

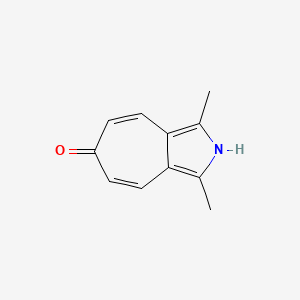
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
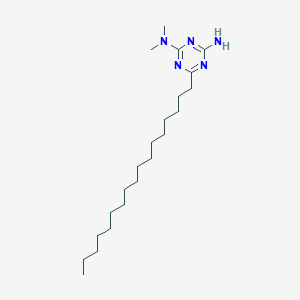
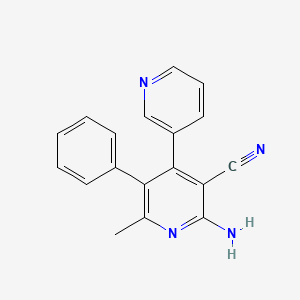
![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
